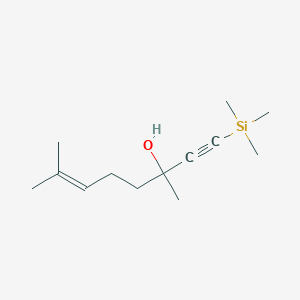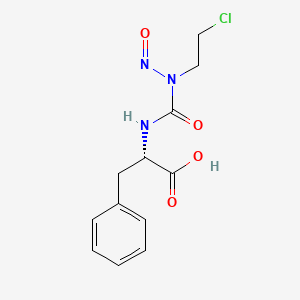
Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl- is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an alanine backbone, a nitrosourea moiety, and a phenyl group, which collectively contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl- typically involves multiple steps. One common method includes the reductive amination of glyoxilic or pyruvic acids with 2-chloroethylamine and sodium cyanoborohydride in methanol . Another approach involves the alkylation of 2-chloroethylamine with α-haloalkanoic acid esters in a K2CO3-MeCN two-phase system .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloroethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential anticancer properties due to the presence of the nitrosourea moiety, which is known for its alkylating activity.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl- involves its ability to alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This alkylating activity is primarily attributed to the nitrosourea moiety, which can form covalent bonds with nucleophilic sites on DNA . The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair.
Comparison with Similar Compounds
Melphalan: An alkylating agent used in chemotherapy.
Chlorambucil: Another alkylating agent with similar applications in cancer treatment.
Uniqueness: Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl- is unique due to its specific combination of an alanine backbone, a nitrosourea moiety, and a phenyl group
By understanding the synthesis, reactions, applications, and mechanism of action of Alanine, N-(3-(2-chloroethyl)-3-nitrosoureido)-3-phenyl-, researchers can further explore its potential in various scientific and industrial fields.
Properties
CAS No. |
74729-50-3 |
|---|---|
Molecular Formula |
C12H14ClN3O4 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
(2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C12H14ClN3O4/c13-6-7-16(15-20)12(19)14-10(11(17)18)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,17,18)/t10-/m0/s1 |
InChI Key |
AMQOVKFPGUGUDM-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)N(CCCl)N=O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)N(CCCl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


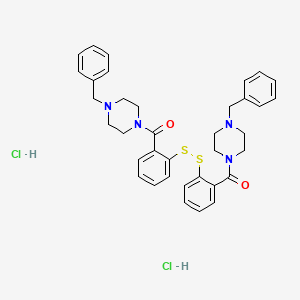
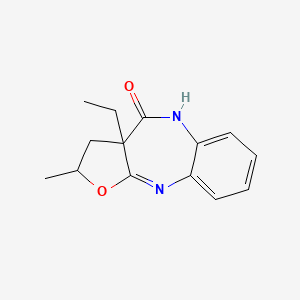
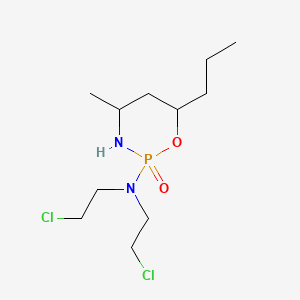

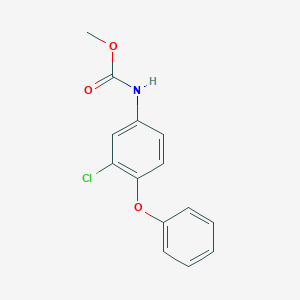
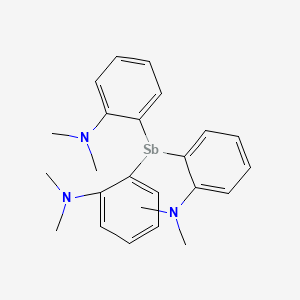
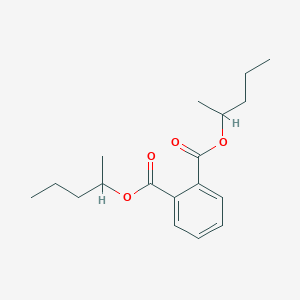
![4-[(Propan-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B14439766.png)
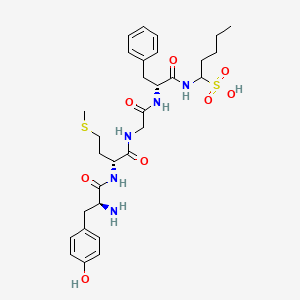


![3,4,8,10-Tetrazatricyclo[5.4.0.02,6]undeca-1(11),2(6),4,7,9-pentaene](/img/structure/B14439788.png)
![methyl 3-[3-(cyanomethyl)-1H-indol-4-yl]prop-2-enoate](/img/structure/B14439789.png)
